N-3-isoxazolyl-2,4-dimethoxybenzamide
Vue d'ensemble
Description
N-3-isoxazolyl-2,4-dimethoxybenzamide, also known as LY294002, is a synthetic compound that is widely used in scientific research as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K). It was first synthesized by scientists at Eli Lilly and Company in the early 1990s and has since become a valuable tool in the study of cell signaling pathways and the development of new therapies for cancer and other diseases.
Mécanisme D'action
N-3-isoxazolyl-2,4-dimethoxybenzamide works by binding to the ATP-binding site of PI3K, preventing the enzyme from phosphorylating its downstream targets. This leads to a decrease in the levels of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is a key signaling molecule in the PI3K pathway. As a result, downstream signaling events are inhibited, leading to a variety of cellular effects.
Biochemical and Physiological Effects:
N-3-isoxazolyl-2,4-dimethoxybenzamide has been shown to have a wide range of effects on cellular processes, including cell growth, survival, and metabolism. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of tumors in animal models. It has also been shown to modulate glucose metabolism and insulin signaling, making it a potential target for the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-3-isoxazolyl-2,4-dimethoxybenzamide is its potency and specificity for PI3K inhibition, making it a valuable tool for studying the effects of this pathway on cellular processes. However, it is important to note that N-3-isoxazolyl-2,4-dimethoxybenzamide may have off-target effects on other kinases and cellular processes, which can complicate the interpretation of experimental results. Additionally, the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in vivo may be limited by its poor solubility and bioavailability.
Orientations Futures
There are many potential future directions for the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in research and drug development. One area of interest is the development of more potent and specific inhibitors of PI3K, which could have greater therapeutic potential. Additionally, researchers are exploring the use of N-3-isoxazolyl-2,4-dimethoxybenzamide in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Finally, there is ongoing research into the role of PI3K signaling in various diseases, including cancer, diabetes, and neurodegenerative disorders, which could lead to the development of new treatments based on PI3K inhibition.
Applications De Recherche Scientifique
N-3-isoxazolyl-2,4-dimethoxybenzamide is primarily used as a research tool to inhibit PI3K signaling, which is a key pathway involved in cell growth, survival, and metabolism. By inhibiting this pathway, researchers can study the effects of PI3K on various cellular processes and identify potential targets for drug development.
Propriétés
IUPAC Name |
2,4-dimethoxy-N-(1,2-oxazol-3-yl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-16-8-3-4-9(10(7-8)17-2)12(15)13-11-5-6-18-14-11/h3-7H,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMCIPSMUOQZTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NOC=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.